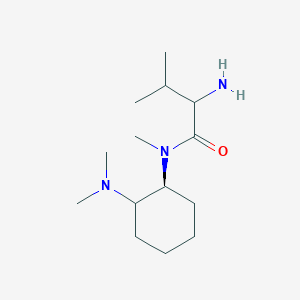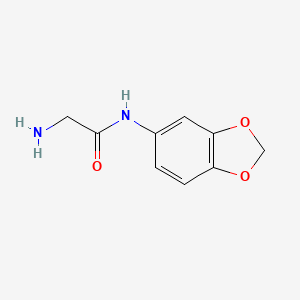
2-Amino-N-((1S)-2-(dimethylamino)cyclohexyl)-N,3-dimethylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-N-((1S)-2-(dimethylamino)cyclohexyl)-N,3-dimethylbutanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a cyclohexyl ring substituted with dimethylamino and dimethylbutanamide groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-((1S)-2-(dimethylamino)cyclohexyl)-N,3-dimethylbutanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring is synthesized through a series of cyclization reactions.
Introduction of Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution reactions.
Attachment of Dimethylbutanamide Group: The final step involves the attachment of the dimethylbutanamide group through amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-Amino-N-((1S)-2-(dimethylamino)cyclohexyl)-N,3-dimethylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
科学的研究の応用
2-Amino-N-((1S)-2-(dimethylamino)cyclohexyl)-N,3-dimethylbutanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Amino-N-((1S)-2-(dimethylamino)cyclohexyl)-N,3-dimethylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
- 2-Amino-N-((1S)-2-(dimethylamino)cyclohexyl)-N-methylbutanamide
- 2-Amino-N-((1S)-2-(dimethylamino)cyclohexyl)-N,3-dimethylpentanamide
Uniqueness
2-Amino-N-((1S)-2-(dimethylamino)cyclohexyl)-N,3-dimethylbutanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclohexyl ring and dimethylamino groups contribute to its stability and reactivity, making it a valuable compound for various applications.
特性
分子式 |
C14H29N3O |
|---|---|
分子量 |
255.40 g/mol |
IUPAC名 |
2-amino-N-[(1S)-2-(dimethylamino)cyclohexyl]-N,3-dimethylbutanamide |
InChI |
InChI=1S/C14H29N3O/c1-10(2)13(15)14(18)17(5)12-9-7-6-8-11(12)16(3)4/h10-13H,6-9,15H2,1-5H3/t11?,12-,13?/m0/s1 |
InChIキー |
FHSSIEWIEGGRHJ-CPCZMJQVSA-N |
異性体SMILES |
CC(C)C(C(=O)N(C)[C@H]1CCCCC1N(C)C)N |
正規SMILES |
CC(C)C(C(=O)N(C)C1CCCCC1N(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1R,2R)-2-[(6-methoxypyridin-3-yl)amino]cyclobutan-1-ol](/img/structure/B11730263.png)
![(3-methoxypropyl)[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11730266.png)

![2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]ethanamine](/img/structure/B11730280.png)
![1-Ethyl-4-methyl-n-[(1-propyl-1h-pyrazol-4-yl)methyl]-1h-pyrazol-3-amine](/img/structure/B11730288.png)
![3-methoxy-1-methyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11730292.png)
![N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1,3-dimethyl-1H-pyrazol-5-amine](/img/structure/B11730293.png)
![N-[(3-fluorophenyl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11730294.png)

![2-[4-({[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11730305.png)
![1-ethyl-4-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11730310.png)
![O-[(pyrimidin-2-yl)methyl]hydroxylamine](/img/structure/B11730318.png)

